![molecular formula C9H8N4O3S B12918378 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-24-1](/img/structure/B12918378.png)
5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a thiophen-2-ylmethylamino group at the 2-position
Métodos De Preparación
The synthesis of 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and thiophen-2-carbaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-aminopyrimidine with thiophen-2-carbaldehyde to form an intermediate Schiff base.
Reduction and Nitration: The Schiff base is then reduced to form the corresponding amine, which is subsequently nitrated to introduce the nitro group at the 5-position of the pyrimidine ring.
Cyclization: The final step involves cyclization to form the desired 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its nitro group, which can undergo bioreduction to form reactive intermediates that damage microbial DNA.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one involves the bioreduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to oxidative stress and damage to DNA, proteins, and lipids. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one can be compared with other nitro-substituted heterocyclic compounds, such as:
5-Nitro-2-aminopyrimidine: Similar in structure but lacks the thiophen-2-ylmethylamino group, which may affect its biological activity and electronic properties.
5-Nitro-2-((phenylmethyl)amino)pyrimidin-4(1H)-one:
The uniqueness of 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
77961-24-1 |
|---|---|
Fórmula molecular |
C9H8N4O3S |
Peso molecular |
252.25 g/mol |
Nombre IUPAC |
5-nitro-2-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O3S/c14-8-7(13(15)16)5-11-9(12-8)10-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,10,11,12,14) |
Clave InChI |
AXASRQYCAKTAFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)

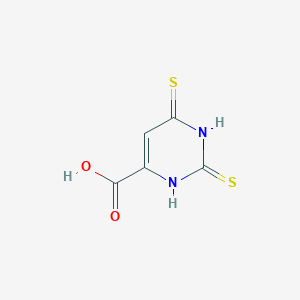
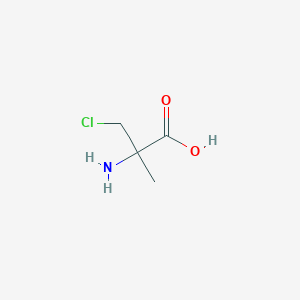
![8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine](/img/structure/B12918329.png)
![7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12918335.png)
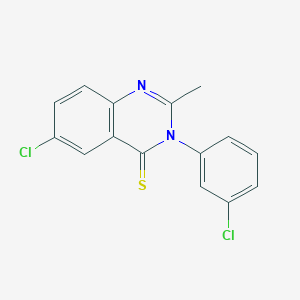
![2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918340.png)
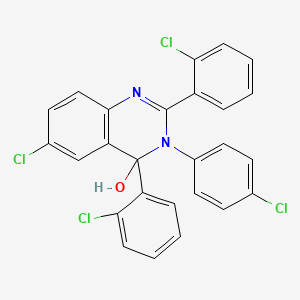
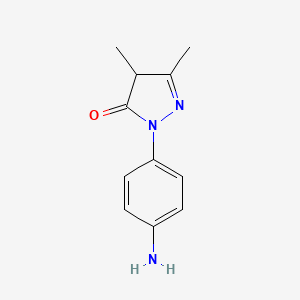
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
